Satavaptan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJWFOKVQWEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870165 | |
| Record name | N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185913-78-4 | |
| Record name | Satavaptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185913784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Satavaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14923 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185913-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SATAVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8S3P31H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Satavaptan Action
Molecular Pharmacology and Receptor Interactions
Satavaptan's mechanism of action begins at the receptor level, where it specifically targets and binds to V2 receptors.
Selective Antagonism of Arginine Vasopressin (AVP) V2 Receptors
This compound (SR121463) is recognized as a potent, selective, and orally active nonpeptide antagonist of the arginine vasopressin (AVP) V2 receptor openaccessjournals.comportico.orgontosight.aiguidetomalariapharmacology.orgmedchemexpress.comspringer.comwikipedia.orgabmole.comnih.govnih.govresearchgate.netnih.gov. These V2 receptors are predominantly located on the basolateral membrane of the principal cells within the renal collecting ducts openaccessjournals.comontosight.ainih.govresearchgate.netscispace.comahajournals.org. By selectively blocking these receptors, this compound prevents the normal binding and action of endogenous AVP, thereby interfering with AVP's role in water reabsorption ontosight.aiscispace.com.
Competitive Binding Affinity for V2 Receptors
Research indicates that this compound exhibits a high competitive affinity for AVP V2 receptors openaccessjournals.comportico.orgresearchgate.net. Studies have quantified this affinity across various species and preparations. For instance, this compound inhibits AVP-specific binding to kidney medullo-papillary membranes of rat, bovine, and human origin with nanomolar to subnanomolar potency openaccessjournals.com.
Table 1: Competitive Binding Affinity (Ki) of this compound for AVP V2 Receptors
| Source of V2 Receptors | Ki (nM) | Reference |
| Rat kidney medullo-papillary membranes | 1.42 | openaccessjournals.com |
| Bovine kidney medullo-papillary membranes | 0.64 | openaccessjournals.com |
| Human kidney medullo-papillary membranes | 4.1 | openaccessjournals.com |
| Isolated human renal V2 receptor | 0.54 | portico.org |
| Cloned human renal V2 receptor | 0.94 | portico.org |
Differentiation from Non-selective Vasopressin Receptor Antagonists
A key characteristic distinguishing this compound from other vasopressin receptor antagonists is its high selectivity for the V2 receptor subtype openaccessjournals.comportico.orgsmolecule.com. This compound demonstrates only weak affinities for other AVP receptor subtypes (V1A and V1B) and oxytocin (B344502) (OT) receptors openaccessjournals.comportico.orgsmolecule.com. Specifically, it interacts with V1A, V1B, and OT receptors at least 100-fold lower potency compared to its interaction with V2 receptors, which underpins its highly specific V2 receptor antagonist activity openaccessjournals.comportico.org. This contrasts with non-selective antagonists, such as conivaptan, which exhibits high affinity for both V1A and V2 receptors wikipedia.orgabmole.comresearchgate.netturkjnephrol.org. This selectivity is crucial for minimizing off-target effects that might be associated with broader receptor antagonism smolecule.com.
Table 2: Selectivity Profile of this compound for Vasopressin and Oxytocin Receptors
| Receptor Subtype | Ki (nM) for this compound | Selectivity Ratio (vs. V2) | Reference |
| V2 Receptor | 0.54 - 4.1 (range) | 1 | openaccessjournals.comportico.org |
| V1A Receptor | 460 | >100-fold lower potency | portico.org |
| V1B Receptor | >10,000 | >100-fold lower potency | portico.org |
| Oxytocin Receptor | 1,200 | >100-fold lower potency | portico.org |
Intracellular Signaling Pathways and Regulatory Effects
Beyond receptor binding, this compound's action extends to the intracellular signaling cascades initiated by AVP.
Inhibition of AVP-Stimulated Adenylyl Cyclase Activity
Arginine vasopressin (AVP) typically exerts its antidiuretic effects by binding to V2 receptors, which are coupled to stimulatory G proteins (Gs) scispace.comahajournals.orgnih.gov. This binding triggers the activation of adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic AMP (cAMP) openaccessjournals.comscispace.comahajournals.orgnih.gov. This compound potently antagonizes this AVP-stimulated adenylyl cyclase activity nih.govresearchgate.netnih.gov. This inhibition occurs without any intrinsic agonistic effect, meaning this compound does not activate the receptor itself nih.govresearchgate.net. The inhibitory constant (Ki) for this compound's antagonism of AVP-stimulated adenylyl cyclase activity has been reported as 0.26 ± 0.04 nM nih.govresearchgate.net. Furthermore, some studies suggest that this compound can act as an inverse agonist of Gsα signaling, inhibiting adenylyl cyclase activity even in the absence of ligand stimulation nih.gov.
Table 3: Inhibition of AVP-Stimulated Adenylyl Cyclase Activity by this compound
| Effect | Ki (nM) | Reference |
| Antagonism of AVP-stimulated adenylyl cyclase activity | 0.26 ± 0.04 | nih.govresearchgate.net |
Modulation of Cyclic AMP Concentration and Protein Kinase A Activation
The inhibition of adenylyl cyclase by this compound has direct downstream consequences on intracellular signaling. Normally, the increased concentration of cyclic AMP (cAMP) resulting from AVP-stimulated adenylyl cyclase activity leads to the activation of protein kinase A (PKA) openaccessjournals.comscispace.comahajournals.orgnih.govscbt.com. PKA then phosphorylates various target proteins, including aquaporin-2 (AQP2) water channels, which are crucial for water reabsorption in the kidney openaccessjournals.comscispace.comahajournals.org. By inhibiting adenylyl cyclase, this compound effectively reduces the elevation of intracellular cAMP levels nih.govnih.govphysiology.org. This reduction in cAMP consequently prevents the activation of PKA ahajournals.orgnih.govnih.govphysiology.org. A global quantitative phosphoproteomic analysis has confirmed that this compound blocks desmopressin (B549326) (dDAVP)-mediated activation of basophilic kinases, including protein kinase A, and affects other signaling pathways regulated by vasopressin abmole.comnih.govnih.govphysiology.org.
Impact on Aquaporin-2 (AQP2) Water Channel Translocation and Expression
Vasopressin plays a crucial role in regulating water reabsorption in the renal collecting ducts by binding to V2 receptors, which triggers a cascade involving AQP2 phosphorylation and its subsequent translocation to the apical membrane of collecting duct principal cells. nih.govnih.govresearchgate.netgoogle.comuio.nofrontiersin.org this compound, by blocking the V2 receptor, prevents this vasopressin-mediated AQP2 translocation, thereby promoting aquaresis, which is the excretion of solute-free water. researchgate.netgoogle.comuio.no
Phosphoproteomic analyses have revealed that this compound significantly alters the phosphorylation status of AQP2. Specifically, in desmopressin (dDAVP)-stimulated cells, this compound markedly reduced the phosphorylation of AQP2 at serine 256 (S256), serine 264 (S264), and threonine 269 (T269). Conversely, phosphorylation at serine 261 (S261) was observed to increase. uio.no Studies in animal models, such as BB rats, further demonstrate that AQP2 expression is partly dependent on AVP-V2R signaling, with this compound (SR-121463A) inducing AQP2 downregulation, implicating the adenylyl cyclase and cAMP signaling pathway in this regulatory process. researchgate.net
| AQP2 Phosphorylation Site | Effect of this compound (in dDAVP-stimulated cells) |
|---|---|
| Serine 256 (S256) | Significantly reduced phosphorylation uio.no |
| Serine 261 (S261) | Increased phosphorylation uio.no |
| Serine 264 (S264) | Significantly reduced phosphorylation uio.no |
| Threonine 269 (T269) | Significantly reduced phosphorylation uio.no |
Effects on Urea (B33335) Transporter UT-A1 Regulation
Beyond water channels, vasopressin signaling also plays a critical role in regulating the urea transporter UT-A1, which is essential for the kidney's urine concentrating mechanism. nih.govnih.govCurrent time information in Bordeaux, FR. Global phosphoproteomic analyses have identified UT-A1 as one of the channels whose phosphopeptides are significantly altered by this compound. nih.govnih.govCurrent time information in Bordeaux, FR.idrblab.net
UT-A1 undergoes various post-translational modifications that enhance its function by promoting its accumulation in the apical plasma membrane. Current time information in Bordeaux, FR.nih.gov This transporter is a substrate for phosphorylation by several kinases, including Protein Kinase A (PKA), Exchange Protein Activated by Cyclic AMP (Epac), Protein Kinase Cα (PKCα), and AMP-activated protein kinase (AMPK), with phosphorylation occurring at different serine residues. Current time information in Bordeaux, FR.nih.gov Furthermore, the 14-3-3 proteins are involved in UT-A1 regulation; their binding to phosphorylated serine or threonine residues on UT-A1, a process enhanced by PKA activation, contributes to the removal of UT-A1 from the membrane, thereby decreasing urea transport and increasing UT-A1 ubiquitination and degradation. nih.gov
Influence on Cellular Processes, including Cell-Cell Junctions and Actin Cytoskeleton Dynamics
This compound's influence extends to broader cellular processes, notably affecting the regulation of cell-cell junctions and the dynamics of the actin cytoskeleton, both of which are processes mediated by dDAVP. nih.govciteab.comidrblab.net Cell-cell junctions, such as adherens junctions, are crucial multiprotein complexes in epithelial cells that mediate adhesion between homologous cells and provide mechanical linkages to the actin cytoskeleton. nih.govidrblab.netmdpi.com These junctions are dynamic structures that maintain tissue structural integrity, initiate and sustain cell adhesion, and regulate the actin cytoskeleton. mdpi.com
Research indicates that the modulation of Rho GTPase activity by RhoGEF and RhoGAP family members is significant in AVP signaling. Previous studies have implicated Rho family GTPases in the inhibition of AVP-mediated AQP2 translocation, a process linked to the stabilization of the F-actin cytoskeleton. nih.gov Both this compound (SR121463) and dDAVP have been shown to regulate various types of actin cytoskeletal dynamics, highlighting this compound's comprehensive impact on cellular architecture and function. nih.gov
Differential Modulation of Kinase Activity (Basophilic vs. Proline-Directed)
A key aspect of this compound's mechanistic action involves its differential modulation of kinase activity. Time course clustering and kinase motif analysis reveal that this compound blocks the activation of basophilic kinases induced by dDAVP, while simultaneously blocking the inhibition of proline-directed kinases that is also dDAVP-mediated. nih.govnih.govciteab.comCurrent time information in Bordeaux, FR.idrblab.netnih.gov
Basophilic kinases are characterized by their dependence on either arginine or lysine (B10760008) at position -3 relative to the phosphorylation site, whereas proline-directed kinases require a proline at position +1. nih.gov Phosphoproteomic studies have identified several kinases whose phosphorylation is significantly altered by this compound, including Protein Kinase A (PKA), Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase kinase kinase 7 (TAK1), and Calcium/calmodulin-dependent kinase kinase 2. nih.govnih.govCurrent time information in Bordeaux, FR.idrblab.net The effect of this compound on basophilic motifs is, at least in part, attributed to its capacity to inhibit the production of intracellular cAMP through its antagonism of Gs-mediated signaling. nih.gov
Pharmacodynamic Profile and Physiologic Responses
Aquaretic Effects and Water Homeostasis Modulation
Satavaptan exerts its primary pharmacological action through aquaresis, a process characterized by the excretion of solute-free water. wikipedia.orgdsmz.deguidetopharmacology.org This effect is achieved by selectively antagonizing the vasopressin V2 receptors located in the principal cells of the renal collecting ducts. wikipedia.orgfishersci.nowikipedia.orgdsmz.dewikidata.orgfishersci.fineobioscience.comwikipedia.org By blocking these receptors, this compound prevents the translocation of Aquaporin-2 (AQP2) water channels to the luminal cell membrane, thereby reducing water reabsorption and promoting the excretion of hypotonic urine. wikipedia.orgwikidata.orgfishersci.fineobioscience.com This mechanism distinguishes aquaretics from traditional diuretics, which typically lead to both water and electrolyte loss. wikipedia.orgdsmz.deguidetopharmacology.org
Induction of Solute-Free Water Excretion (Aquaresis)
This compound's ability to induce aquaresis has been consistently demonstrated in both animal and human studies. wikipedia.orgwikipedia.orgfishersci.no This "pure aquaretic" effect signifies that the drug primarily increases water excretion without significant changes in solute excretion. fishersci.no The antagonism of the V2 receptor directly interferes with AVP's action on renal tubular cells, leading to enhanced electrolyte-free water clearance and contributing to the normalization of natremia. wikipedia.org
Dose-Dependent Increase in Urine Flow Rate and Water Clearance
Research findings indicate that this compound induces a dose-dependent increase in urine flow rate and water clearance. wikipedia.orgwikipedia.orgfishersci.nodsmz.de In preclinical studies involving normally hydrated conscious rats, single oral doses ranging from 0.03 to 10 mg/kg resulted in a rapid and dose-dependent increase in urine volume and a corresponding decrease in urine osmolality. wikipedia.org For instance, a dose of 0.3 mg/kg led to an increase in urine volume from 7 ml to 18 ml over a 24-hour period. wikipedia.org The peak effect on urinary flow was observed approximately 2 hours after oral administration, with the duration of the effect lasting over 6 hours at higher doses (e.g., 10 mg/kg). wikipedia.org Intravenous administration (0.003-0.3 mg/kg) also produced powerful aquaresis in these animal models. fishersci.no
In human clinical trials, particularly in patients with the syndrome of inappropriate antidiuretic hormone secretion (SIADH), this compound demonstrated a significant increase in 6-hour post-dose diuresis and free water clearance in a dosage-related manner. thedeconstruct.innih.gov
Table 1: Effects of this compound on Urine Parameters in Normally Hydrated Conscious Rats (24-hour period)
| Parameter | Baseline (0.3 mg/kg) | Post-Satavaptan (0.3 mg/kg) | Citation |
| Urine Volume | 7 ml | 18 ml | wikipedia.org |
| Urine Osmolality | 1300 mOsmol/kg H2O | 524 mOsmol/kg H2O | wikipedia.org |
Table 2: Changes in 6-hour Post-dose Urine Parameters in SIADH Patients
| Parameter (Mean ± SEM) | Placebo (n=?) | This compound 25 mg (n=?) | This compound 50 mg (n=?) | P-value (vs. Placebo) | Citation |
| Diuresis (ml) | 10 ± 179 | 573 ± 423 | 488 ± 392 | P < 0.002 (25mg), P < 0.009 (50mg) | thedeconstruct.innih.gov |
| Urine Osmolality (mOsm/kg H2O) | 350 ± 160 | 225 ± 100 | 179 ± 112 | P < 0.044 (50mg) | thedeconstruct.innih.gov |
| Free Water Clearance (ml/h) | - | Increased | Increased | P < 0.05 (25mg), P < 0.01 (50mg) | thedeconstruct.innih.gov |
Reduction in Urine Osmolality
A consistent finding across studies is this compound's ability to significantly reduce urine osmolality. wikipedia.orgwikipedia.orgdsmz.de This reduction is a direct consequence of increased solute-free water excretion, leading to more dilute urine. wikipedia.orgwikipedia.org In the aforementioned rat study, urinary osmolality decreased from 1300 mOsmol/kg H2O to 524 mOsmol/kg H2O at a dose of 0.3 mg/kg over 24 hours. wikipedia.org Similarly, in human SIADH patients, the 6-hour post-dose urinary osmolality was significantly lower in the this compound 50 mg group (179 ± 112 mOsm/kg H2O) compared to the placebo group (350 ± 160 mOsm/kg H2O). thedeconstruct.innih.gov
Minimal Impact on Urinary Electrolyte Excretion (Sodium and Potassium)
A key characteristic distinguishing this compound from conventional diuretics, such as furosemide (B1674285), is its minimal impact on urinary electrolyte excretion, specifically sodium and potassium. wikipedia.orgwikipedia.orgfishersci.nodsmz.deguidetopharmacology.orgthedeconstruct.innih.gov Preclinical studies in rats showed no major changes in urinary Na+ and K+ excretion over a 24-hour period following drug administration. wikipedia.orgwikipedia.orgfishersci.no Any observed increases in urine sodium and potassium excretion were slight and substantially lower than those seen with traditional diuretic agents. wikipedia.orgfishersci.no This electrolyte-sparing property was also confirmed in human studies, where the 6-hour post-dose urinary excretion of sodium and potassium was not significantly modified by this compound. thedeconstruct.innih.gov
Transient Natriuretic Effect with Subsequent Compensatory Retention
While this compound is primarily known for its aquaretic effects, some studies have noted a transient natriuretic effect. For example, an experiment involving intraperitoneal injection of this compound in rats indicated a natriuretic effect within the first 4–6 hours of treatment. wikipedia.org However, this natriuretic effect was considerably smaller than its diuretic effect and approximately sevenfold less potent than that induced by furosemide. wikipedia.org It is important to note that vasopressin receptor antagonists, including this compound, mitigate water retention without necessarily affecting the renin-angiotensin-aldosterone system (RAAS) activity. nih.govnih.gov This can, in some contexts, lead to sodium retention as a compensatory mechanism following the initial water excretion. nih.govnih.gov Early hormonal increases, such as in AVP and aldosterone (B195564), observed in some acute rat studies, were considered compensatory responses to changes in plasma osmolality. wikipedia.org However, with chronic treatment, urine volume and aldosterone excretion were observed to decrease, while AVP levels remained stable. wikipedia.org
Systemic Physiological Alterations
Elevation of Serum Sodium Concentration
This compound functions as a potent and selective antagonist of the vasopressin V2 receptor, effectively blocking the action of antidiuretic hormone (arginine-vasopressin, AVP) in the kidneys. wikipedia.orgwikipedia.org This blockade leads to enhanced water excretion, thereby increasing serum sodium concentration without causing the loss of sodium or potassium typically associated with conventional diuretics. wikipedia.orgguidetoimmunopharmacology.org This aquaretic effect is particularly beneficial in addressing dilutional hyponatremia. wikipedia.orgmdpi.com
Clinical studies have demonstrated this compound's efficacy in elevating serum sodium levels in patients with hyponatremia, particularly those with cirrhosis. In a multicenter, double-blind, randomized, controlled study involving 110 cirrhotic patients with ascites and hyponatremia (serum sodium ≤ 130 mmol/L), this compound was compared against placebo. mdpi.com The study observed a dose-dependent increase in serum sodium concentration with this compound treatment. The mean change in serum sodium from baseline to day 5 was significantly higher in the this compound groups compared to the placebo group. mdpi.com
Table 1: Mean Change in Serum Sodium Concentration from Baseline to Day 5 in Cirrhotic Patients with Hyponatremia mdpi.com
| Treatment Group | Mean Change in Serum Sodium (mmol/L) ± SD |
| Placebo | 1.3 ± 4.2 |
| This compound 5 mg | 4.5 ± 3.5 |
| This compound 12.5 mg | 4.5 ± 4.8 |
| This compound 25 mg | 6.6 ± 4.3 |
P < 0.01 for all this compound groups compared to placebo.
Further analysis revealed that the median time to correction of hyponatremia was significantly shorter in patients receiving this compound (8 days) compared to those on placebo (43 days). fishersci.at Furthermore, 15.2% of patients in the this compound group achieved a serum sodium level greater than 145 mmol/L on at least one occasion, in contrast to 9.6% in the placebo group. fishersci.at In some instances, an initial increase in serum sodium of 8 mmol/L or more was observed within 24 hours following the first dose of this compound, with a maximum recorded increase of 10 mmol/L. fishersci.at A meta-analysis encompassing various vaptans, including this compound, further corroborated these findings, indicating a weighted mean difference (WMD) in serum sodium levels of 1.8 mmol/L (95% CI = 0.79-2.96) compared to control groups. mims.com
Effects on Body Weight and Fluid Volume Reduction
This compound's primary aquaretic action results in the promotion of free water excretion, which contributes to a reduction in fluid volume and, consequently, body weight in conditions of fluid overload. wikipedia.orgflybase.org Studies in animal models, such as conscious dogs and cynomolgus monkeys, demonstrated dose-dependent aquaretic effects following this compound administration. wikipedia.org In a carbon tetrachloride-induced rat model of liver cirrhosis, this compound treatment led to an increase in urine volume and a reduction in urine osmolality, alongside the restoration of plasma sodium levels and osmolality. wikipedia.org
In human clinical trials involving cirrhotic patients with ascites, this compound exhibited a modest advantage over placebo in delaying the formation of ascites. fishersci.atwikipedia.org This beneficial effect on fluid management was associated with reductions in body weight and abdominal girth. wikipedia.org A study specifically investigating the short-term effects of this compound on ascites in cirrhotic patients without hyponatremia, who were also receiving diuretic treatment (spironolactone 100 mg/day plus furosemide 20-25 mg/day), reported significant reductions in body weight across different this compound doses. flybase.org
Table 2: Mean Change in Body Weight in Cirrhotic Patients with Ascites flybase.org
| Treatment Group | Mean Change in Body Weight (kg) ± SD |
| Placebo | -0.36 ± 3.03 |
| This compound 5 mg | -2.46 ± 3.11 |
| This compound 12.5 mg | -2.08 ± 4.17 |
| This compound 25 mg | -2.28 ± 3.24 |
P < 0.05 for all this compound doses compared to placebo (P = 0.036 for 5 mg, P = 0.041 for 12.5 mg, P = 0.036 for 25 mg).
Meta-analyses further supported these observations, indicating that vaptans, including this compound, led to reductions in body weight and a decrease in the time to the first paracentesis (fluid removal) in patients with cirrhosis and ascites or hyponatremia. mims.com
Absence of Antidiuretic Activity in Vasopressin-Deficient Models
A crucial aspect of this compound's pharmacodynamic profile is its lack of antidiuretic activity in models deficient in vasopressin. Studies conducted on Brattleboro rats, which exhibit hereditary diabetes insipidus due to a deficiency in vasopressin, demonstrated that this compound did not induce antidiuresis. wikipedia.org Instead, this compound further augmented the characteristic high urine flow rate and low urine osmolality observed in these animals. wikipedia.org
A comparative study evaluating the effect of this compound in anesthetized Brattleboro rats and Long Evans rats (a normal strain) revealed a 25-fold increase in urine excretion in the Long Evans rats, reaching levels comparable to those seen in Brattleboro rats, while sodium excretion remained unaffected in both strains. wikipedia.org
Further research in vasopressin-deficient Brattleboro rats specifically examined the regulation of aquaporin-2 (AQP2), a water channel protein whose expression is influenced by vasopressin. Despite the vasopressin deficiency, AQP2 levels were relatively high in Brattleboro rats. However, treatment with SR-121463A (this compound) at 0.8 mg/day for 48 hours resulted in a significant increase in urine output (170 ± 9%) and a reduction in both AQP2 protein levels (42 ± 10% in whole kidney and 53 ± 8% in inner medulla) and AQP2 mRNA levels (36 ± 7%). mims.com This downregulation of AQP2 in response to this compound treatment suggests that AQP2 expression in Brattleboro rats is, in part, still dependent on AVP-V2 receptor signaling, and that the AVP-V2-mediated regulation of AQP2 trafficking and expression is effectively decoupled in these vasopressin-deficient animals. mims.com
Pharmacokinetic Characteristics and Disposition
Absorption and Bioavailability Considerations
Satavaptan demonstrates good absorption following oral administration. Studies in animal models, specifically rats and dogs, indicate that the compound is well absorbed when administered orally portico.org. This oral absorption is consistent with its classification as an orally available non-peptide vasopressin V2 receptor antagonist portico.orgnih.govresearchgate.net. The maximum pharmacological effect of this compound was observed within a 2-hour period after oral administration of various doses in rats openaccessjournals.com. A comparison of intravenous versus oral administration in animal studies suggested good oral bioavailability, with the intravenous dose being five times more potent than the oral dose in inducing its effects openaccessjournals.com.
Distribution and Plasma Protein Binding
Upon systemic circulation, this compound exhibits high levels of plasma protein binding. In animal studies, this compound (referred to as SR121463) was found to be 94.5–96% bound to plasma proteins openaccessjournals.com. In vitro investigations further support this, showing that approximately 95% of the drug was bound to plasma proteins portico.org. This extensive binding to plasma proteins can influence its distribution throughout the body and its availability to target tissues.
Systemic Half-Life and Time to Maximum Plasma Concentration
In human clinical trials, this compound has been reported to possess a relatively long systemic half-life, ranging from 14 to 17 hours openaccessjournals.com. The time to reach maximum plasma concentrations (Tmax) in humans was observed to be approximately 3 hours after dosing openaccessjournals.com. Furthermore, the mean plasma concentration of this compound was noted to increase with both the dosage and the duration of drug administration, stabilizing around day 5 of treatment openaccessjournals.com.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value (Human) | Value (Animal) | Source |
| Plasma Protein Binding | Not specified | 94.5–96% (animals) | openaccessjournals.com |
| Plasma Protein Binding (in vitro) | Not specified | ~95% | portico.org |
| Systemic Half-Life (t½) | 14–17 hours | Not specified | openaccessjournals.com |
| Time to Maximum Plasma Concentration (Tmax) | 3 hours | 2 hours (oral, rats) | openaccessjournals.com |
| Major Route of Excretion | Not specified | Feces (rats and dogs) | portico.orgopenaccessjournals.com |
Preclinical Investigative Research
In Vitro Studies on Receptor Binding and Cellular Activity
In vitro studies have characterized Satavaptan (also known as SR121463) as a highly potent and selective antagonist of the vasopressin V2 receptor. wikipedia.orgwikipedia.org This selectivity is crucial for its aquaretic effect, which involves the excretion of electrolyte-free water. wikipedia.orgwikipedia.org The compound demonstrates high competitive affinity for AVP V2 receptors. wikipedia.org
The primary cellular mechanism by which this compound exerts its effect is by preventing the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of renal collecting duct cells. cenmed.comuni.lu This inhibition of AQP2 insertion into the cell membrane reduces water reabsorption in the kidneys, leading to increased urine flow and decreased urine osmolality. wikipedia.orguni.lu
Animal Model Studies of Efficacy
Animal model studies have provided significant insights into this compound's efficacy across various physiological and pathophysiological conditions.
This compound has been shown to induce a dose-dependent aquaresis in healthy animal models. In normally hydrated conscious rats, both intravenous (0.003 to 0.3 mg/kg) and oral (0.03 to 10 mg/kg) administration of SR121463 resulted in powerful aquaretic effects. wikipedia.orgcenmed.com This effect is characterized by an increase in urine flow rate (water clearance) and a decrease in urine osmolality, without significant alterations in urinary electrolyte (sodium and potassium) excretion over a 24-hour period. wikipedia.org
The maximum aquaretic effect was typically observed within 2 hours following oral administration, with higher doses (3-10 mg/kg) sustaining the effect for 6 to 24 hours. wikipedia.org Acute oral administration of this compound to rats also led to a dose-dependent aquaresis, which was accompanied by a compensatory increase in plasma arginine-vasopressin (AVP) and aldosterone (B195564) excretion, likely in response to the induced increase in plasma osmolality. wikipedia.org
Furthermore, in vasopressin-deficient Brattleboro rats, treatment with SR-121463A (0.8 mg/day for 48 hours) resulted in a notable increase in urine output (170 ± 9%). This was associated with a reduction in AQP2 protein levels (42 ± 10% in whole kidney and 53 ± 8% in inner medulla) and AQP2 mRNA levels (36 ± 7%), confirming the compound's impact on AQP2 expression and trafficking. cenmed.com
Table 1: Effects of this compound (SR-121463A) on Renal Parameters in Brattleboro Rats cenmed.com
| Parameter | Control (Wistar Rats) | Brattleboro Rats (Untreated) | Brattleboro Rats (SR-121463A Treated) | Change with SR-121463A Treatment |
| Urine Output | N/A | Baseline | N/A | +170 ± 9% |
| AQP2 Protein (Whole Kidney) | 100% | 52 ± 8% | N/A | -42 ± 10% |
| AQP2 Protein (Inner Medulla) | 100% | N/A | N/A | -53 ± 8% |
| AQP2 mRNA Levels | N/A | N/A | N/A | -36 ± 7% |
This compound has demonstrated utility and promising effects in animal models of various disease states characterized by fluid retention or dysregulated water balance.
This compound has shown efficacy in animal models of hyponatremia and cirrhotic ascites. wikipedia.org In studies involving cirrhotic rats, the administration of this compound resulted in an increased urine flow rate and a reduction in urine osmolality. Concurrently, it led to the normalization of serum sodium concentration and serum osmolality in these animals. wikipedia.org These findings support its potential in treating disorders with a water-retaining component and low plasma sodium levels, such as those seen in liver cirrhosis. wikipedia.org
Animal studies have suggested promising effects of this compound in the treatment of polycystic kidney disease. wikipedia.orgcenmed.com The role of V2 receptor antagonists in attenuating cyst development in polycystic kidney disease is an area of ongoing exploration. cenmed.com In ADPKD, a deficiency or abnormality in polycystin-1 (PC1) can lead to increased levels of cyclic AMP (cAMP), which in turn facilitates the migration of aquaporin-2 (AQP2) to the apical membrane, increasing osmotic permeability and contributing to cyst growth. wikipedia.org
While specific quantitative data for this compound in PKD animal models are not as extensively detailed in the provided sources as for other vaptans, the general mechanism of V2 receptor antagonism is considered relevant. For instance, other V2 antagonists like OPC-31260 and tolvaptan (B1682983) have shown effectiveness in reducing cAMP levels, renal weight, cystic volume, fibrosis, and apoptotic and mitotic indices in PKD rat models. wikipedia.orgwikidata.org this compound, as a selective V2 receptor antagonist, is being investigated for its potential to exert similar beneficial effects by targeting this pathway. cenmed.com
In a rat model of heart failure induced by myocardial infarction (MI), this compound demonstrated beneficial effects on cardiac function. Administration of this compound (0.5 mg/kg/day via subcutaneous osmotic minipump between weeks 3 and 5 after MI) improved cardiac output by increasing the stroke volume. wikipedia.org Notably, these improvements occurred without significant changes in cardiac filling pressure, plasma volume, or steady-state urine production. wikipedia.org Studies have described the impact of this compound in animal models of congestive heart failure (CHF), highlighting its potential to counteract the deleterious effects of arginine-vasopressin (AVP) which can contribute to excessive circulatory congestion and adversely affect myocardial structure and function via V2 receptor-mediated effects. wikipedia.orgwikidata.org
Table 2: Effect of this compound on Cardiac Function in Rat Myocardial Infarction Model wikipedia.org
| Parameter | Effect of this compound (0.5 mg/kg/day) |
| Cardiac Output | Improved |
| Stroke Volume | Increased |
| Cardiac Filling Pressure | No change |
| Plasma Volume | No change |
| Urine Production | No change |
Clinical Research and Therapeutic Applications
Early Phase Clinical Investigations (Phase I and II Studies)
Early clinical investigations, including Phase I and II studies, demonstrated Satavaptan's aquaretic properties in humans. These studies showed a dose-dependent increase in urine flow rate and a decrease in urine osmolality, without significant alterations in urinary sodium and potassium excretion over a 24-hour period following administration. fishersci.atnih.gov Pharmacokinetic data from clinical trials indicated that this compound has a relatively long half-life of 14-17 hours, with maximum plasma concentrations typically observed around 3 hours post-dosing. fishersci.at
In short-term Phase II studies, this compound showed promising effects in improving the control of ascites in patients with cirrhosis. wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.org For instance, a 14-day randomized, double-blind, placebo-controlled Phase II study investigated this compound's short-term effects on ascites in 148 patients with cirrhosis but without hyponatremia (serum sodium >130 mmol/L). This study demonstrated that this compound treatment was associated with a decrease in ascites, as indicated by a mean reduction in body weight. wikipedia.org
This compound was also explored in Phase II studies for cardiovascular indications such as congestive heart failure and hypertension, as well as for glaucoma; however, development for these indications was subsequently discontinued (B1498344). fishersci.ca
Late Phase Clinical Trials (Phase III Studies)
This compound was evaluated for its efficacy in correcting both euvolemic and hypervolemic dilutional hyponatremia. cenmed.commims.com
Phase III trials specifically targeting hyponatremia due to Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) were initiated, though some were later terminated. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orguni.lu In studies involving patients with SIADH, this compound demonstrated a notable advantage over placebo in increasing serum sodium levels from baseline. Response rates, defined as achieving serum sodium ≥135 mmol/L and/or an increase of ≥5 mmol/L above baseline, were significantly higher in the this compound arms (79% and 83% responders) compared to the placebo arm (13% responders). cenmed.commims.com
The DILIPO study (NCT00274326), a multicenter, double-blind, placebo-controlled trial, further investigated this compound in patients with dilutional hyponatremia, including those with SIADH. The study showed that the response rate was significantly higher with this compound 50 mg/day (61.0%) compared to placebo (26.8%; P=0.0035), with a trend towards significance for the 25 mg/day dose (48.6%; P=0.0599). wikipedia.orgnih.gov The median time to achieve a response was also shorter with this compound (2.79 days for 50 mg/day and 3.30 days for 25 mg/day) compared to placebo (>4 days). wikipedia.orgnih.gov Long-term open-label extensions of these studies indicated that this compound was effective in maintaining normal sodium levels. wikipedia.orgnih.gov
Table 1: Key Findings from DILIPO Study in Dilutional Hyponatremia (Phase III)
| Treatment Group | Response Rate (Serum Na ≥135 mmol/L and/or ≥5 mmol/L increase from baseline) | Median Time to Response |
| Placebo | 26.8% | >4 days |
| This compound 25 mg | 48.6% (P=0.0599 vs. placebo) | 3.30 days |
| This compound 50 mg | 61.0% (P=0.0035 vs. placebo) | 2.79 days |
This compound was found to be effective in increasing serum sodium concentrations in patients with dilutional hyponatremia across various etiologies. cenmed.commims.comwikipedia.orgnih.govnih.gov In patients presenting with significant hyponatremia at the start of studies, the median time required for hyponatremia correction was considerably shorter with this compound (8 days) compared to placebo (43 days). wikipedia.orgmims.com Furthermore, a higher percentage of patients treated with this compound achieved serum sodium levels greater than 145 mmol/L (9.5%) compared to those on placebo (3.6%). wikipedia.orgmims.com
Three large-scale, randomized, double-blind Phase III studies were conducted to assess the efficacy of this compound in patients with ascites due to liver cirrhosis, involving a total of 1200 patients. These studies investigated this compound against placebo in different populations: uncomplicated ascites (Study 1, n=463) and difficult-to-treat ascites, both with and without concomitant diuretic treatment (Studies 2 and 3, n=497 and n=240, respectively). wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.org
The primary efficacy endpoints for these studies, which included the worsening of ascites (in Study 1) and the cumulative number of large-volume paracenteses over a 12-week period (in Studies 2 and 3), were not met. wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.org This indicated that this compound was not more effective than placebo in controlling ascites based on these primary measures. wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.org
However, some secondary efficacy endpoints did suggest a slight advantage of this compound over placebo in delaying ascites formation. For instance, in one study, the mean estimated increase in ascites volume was lower in the this compound group (2.0 l/week) compared to the placebo group (2.4 l/week). wikipedia.orgmims.com Additionally, in one study, the time to first recurrence of ascites was increased by this compound (Relative Risk 0.67, 95% CI 0.50 to 0.89, p=0.0063). wikipedia.org
Despite the limited efficacy in the primary ascites management endpoints, this compound consistently demonstrated effectiveness in improving serum sodium concentration in patients with hyponatremia across all three studies, regardless of the severity or type of ascites. wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.orgmims.com
Table 2: Summary of Primary Efficacy Endpoints in Phase III Ascites Studies
| Study | Population (n) | Primary Efficacy Endpoint | This compound Outcome vs. Placebo |
| 1 | Uncomplicated Ascites (463) | Worsening of Ascites | Not more effective |
| 2 | Difficult-to-treat Ascites (497) | Cumulative number of Large-Volume Paracenteses (12 weeks) | Not more effective |
| 3 | Difficult-to-treat Ascites (240) | Cumulative number of Large-Volume Paracenteses (12 weeks) | Not more effective |
The Phase III trials for cirrhosis and ascites were ultimately terminated. wikidata.orgnih.govnih.gov
Studies in Fluid Overload Conditions
Congestive Heart Failure
This compound has been investigated for its efficacy in managing dilutional hyponatremia, a condition frequently observed in patients with congestive heart failure (CHF). uni.lumims.com In a study involving 118 patients, 90 of whom had CHF and dilutional hyponatremia (serum sodium 115–132 mmol/L), this compound demonstrated effectiveness in increasing serum sodium concentrations. uni.lumims.com
The DILIPO study (NCT00274326), a double-blind, placebo-controlled trial, evaluated this compound's impact on serum sodium levels in patients with dilutional hyponatremia, including a significant subgroup with CHF. uni.lumims.com
Table 1: Serum Sodium Response Rates in Dilutional Hyponatremia (DILIPO Study)
| Treatment Group | Response Rate (Sodium ≥ 135 mmol/L and/or increase ≥ 5 mmol/L) | P-value vs. Placebo |
| Placebo | 26.8% | - |
| This compound 25 mg | 48.6% | 0.0599 |
| This compound 50 mg | 61.0% | 0.0035 |
Response defined as serum sodium ≥ 135 mmol/L and/or an increase of ≥ 5 mmol/L above baseline for two consecutive measurements at least 24 hours apart. uni.lumims.com
In the subgroup of CHF patients specifically, this compound therapy was effective, showing higher response rates compared to placebo. uni.lumims.com
Table 2: Serum Sodium Response Rates in CHF Patients (DILIPO Study Subgroup)
| Treatment Group | Response Rate in CHF Patients | P-value vs. Placebo |
| Placebo | 23.5% | - |
| This compound 25 mg | 53.6% | 0.019 |
| This compound 50 mg | 57.1% | 0.009 |
The median time to achieve a sodium response was also shorter with this compound compared to placebo. uni.lumims.com
Table 3: Median Time to Serum Sodium Response (DILIPO Study)
| Treatment Group | Median Time to Response (days) | P-value vs. Placebo |
| Placebo | >4 | - |
| This compound 25 mg | 3.30 | 0.0278 |
| This compound 50 mg | 2.79 | 0.0004 |
Long-term open-label treatment results further indicated that this compound could sustain normal sodium levels. uni.lumims.com
Investigations in Other Clinical Indications
Preclinical investigations have explored the potential of this compound in the management of glaucoma. In a rabbit model of ocular hypertension, both single and repeated ocular instillations of 1% this compound significantly reduced intraocular pressure (IOP). pharmacytimes.com This effect was comparable to that observed with established treatments such as timolol (B1209231) (0.5%) or clonidine (B47849) (0.25%). pharmacytimes.com Intravenous administration of this compound (100 µg/kg) also produced similar reductions in IOP. pharmacytimes.com Notably, this compound did not exert an effect on the normotensive eye following either intravenous or direct ocular administration, and no tachyphylaxis was observed. pharmacytimes.com
Efficacy Outcomes from Controlled Clinical Trials
Impact on Serum Sodium Levels and Water Balance
This compound's primary pharmacological action as a V2 receptor antagonist is to induce aquaresis, which is the excretion of free water without a substantial increase in urinary electrolyte (sodium and potassium) excretion. pharmacytimes.comfishersci.fiuni.lu This action leads to an increase in urine flow rate and a decrease in urine osmolality. pharmacytimes.comfishersci.fi
In controlled clinical trials, this compound consistently demonstrated its ability to increase serum sodium concentrations in patients with hyponatremia. uni.lumims.comfishersci.ca For instance, in a randomized, double-blind trial involving 110 hyponatremic patients with cirrhosis and ascites, this compound led to dose-dependent increases in serum sodium.
Table 4: Serum Sodium Increase at Day 5 in Cirrhosis Patients with Hyponatremia
| Treatment Group | Serum Sodium Increase at Day 5 (mmol/L) |
| Placebo | 1.3 |
| This compound 5 mg | 4.5 |
| This compound 12.5 mg | 4.5 |
| This compound 25 mg | 6.6 |
In patients with significant hyponatremia at study entry, the median time to correction of hyponatremia was notably shorter with this compound (8 days) compared to placebo (43 days). fishersci.ca The percentage of patients achieving a serum sodium level greater than 145 mmol/L on at least one occasion was higher in the this compound group (9.5-15.2%) compared to the placebo group (3.6-9.6%). fishersci.ca
Effects on Ascites Control and Fluid Accumulation Parameters
The efficacy of this compound in controlling ascites and fluid accumulation has been evaluated in three large multicenter randomized controlled trials involving a total of 1200 patients with cirrhosis and ascites (ClinicalTrials.gov Identifiers: NCT00358878, NCT00359437, and NCT00366795). guidetopharmacology.orgfishersci.canih.gov
Across these studies, this compound was not found to be more effective than placebo based on primary efficacy endpoints, including the worsening of ascites (Study 1) and the cumulative number of large-volume paracenteses (LVPs) over 12 weeks (Studies 2 and 3). guidetopharmacology.orgfishersci.canih.govnih.gov
However, some secondary efficacy endpoints indicated a marginal beneficial effect. In one study, the mean estimated increase in ascites volume was lower in the this compound group (2.0 L/week) compared to the placebo group (2.4 L/week), representing a ratio of 0.83 (p=0.02). fishersci.ca Furthermore, in a 14-day trial involving hyponatremic patients with cirrhosis and ascites, this compound treatment led to a reduction in body weight and abdominal girth. Specifically, body weight declined by -1.59 kg and -1.69 kg in the 12.5 mg and 25 mg this compound groups, respectively. A meta-analysis of vaptans, including this compound, suggested a small beneficial effect on ascites.
Influence on Recurrence of Ascites
Despite some initial promising findings in earlier phase studies, later large-scale controlled trials indicated that this compound did not consistently prevent the recurrence of ascites. For instance, in the multinational SPARe-1 trial (NCT00359437), this compound was not efficacious in preventing ascites recurrence. Similarly, in the three large multicenter trials, this compound was not more effective than placebo in controlling ascites and the need for LVPs. guidetopharmacology.orgfishersci.canih.govnih.gov
Advanced Research Methodologies and Techniques Applied to Satavaptan Studies
Quantitative Phosphoproteomics and Systems-Wide Analysis
A systems-wide understanding of the molecular mechanisms of Satavaptan has been advanced through the application of quantitative phosphoproteomics. This high-throughput methodology allows for the large-scale identification and quantification of protein phosphorylation sites, offering a global view of the cellular signaling pathways affected by a drug.
In a pioneering study, a temporal quantitative phosphoproteomic strategy was employed to analyze the global effects of this compound (also known as SR121463) on vasopressin-mediated phosphorylation events in native rat inner medullary collecting duct cells. This represented the first systems-wide analysis of a "vaptan" class compound. Researchers pretreated cells with this compound before stimulating them with the V2 receptor agonist desmopressin (B549326) (dDAVP) over a time course. Using techniques like iTRAQ (isobaric tags for relative and absolute quantitation) coupled with mass spectrometry, they identified 2,449 unique phosphopeptides from 1,160 proteins.
The analysis revealed that this compound significantly altered the phosphorylation status of numerous proteins involved in vasopressin signaling. Key findings from this research include:
Antagonistic Action: this compound was shown to block the dDAVP-mediated activation of basophilic kinases and the dDAVP-mediated inhibition of proline-directed kinases.
Pathway Modulation: The compound affected a wide array of dDAVP-mediated processes, including the regulation of cell-cell junctions, actin cytoskeleton dynamics, and signaling through Rho GTPases.
Target Confirmation: The phosphopeptides that were significantly changed by this compound included many of the same kinases (e.g., protein kinase A, phosphoinositide 3-kinase) and channels (e.g., aquaporin-2, urea (B33335) transporter UT-A1) known to be regulated by vasopressin.
These results provided comprehensive molecular evidence that this compound acts as a selective V2 receptor antagonist, affecting the same broad signaling pathways that are regulated by vasopressin.
In Vitro Receptor Binding Assays and Characterization
The initial characterization and validation of this compound as a selective vasopressin V2 receptor antagonist were heavily reliant on in vitro receptor binding assays. These assays are fundamental in pharmacology for determining the affinity and selectivity of a drug for its target receptor.
This compound (SR121463A) was characterized as a highly potent and selective, orally active vasopressin V2 receptor antagonist. guidetopharmacology.org Binding assays demonstrated that it displayed a high competitive affinity for V2 receptors. These studies are crucial for establishing the drug's primary mechanism of action. The assays typically involve using a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound (in this case, this compound) to displace the radiolabeled ligand is measured, which allows for the calculation of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
While a consolidated table of binding affinities from a single source is not available, the literature consistently describes this compound as having a high affinity for the V2 receptor, which underpins its functional effects. nih.gov These assays confirmed its selectivity, meaning it binds with significantly higher affinity to the V2 receptor compared to other vasopressin receptor subtypes (V1a and V1b) or other unrelated receptors. nih.gov This selectivity is a key feature, as it minimizes off-target effects.
Development and Validation of Animal Models for Disease States
The preclinical evaluation of this compound involved its study in a variety of animal species, including mice, rats, dogs, and monkeys, to establish its pharmacological effects and aquaretic properties. These animal models are essential for understanding the in vivo actions of a drug before it can be tested in humans.
In normally hydrated conscious rats, oral administration of this compound induced a dose-dependent increase in urine flow and a decrease in urine osmolality, without causing major changes in the excretion of sodium and potassium. This demonstrated its specific aquaretic effect—the promotion of electrolyte-free water excretion—which is the desired therapeutic action for treating hyponatremia.
While specific models of disease were developed for other vasopressin antagonists, the principles are applicable to the research on this compound. For instance, rat models of cardiac failure and liver cirrhosis, conditions often associated with hyponatremia, have been used to test the efficacy of V2 receptor antagonists. oup.com Additionally, animal models of polycystic kidney disease have been instrumental in demonstrating the therapeutic potential of V2 receptor blockade. nih.gov For this compound, studies in animal models of cirrhosis were crucial for assessing its potential to manage ascites.
The validation of these models involves demonstrating that they accurately replicate key aspects of the human disease state and that the pharmacological response to the drug in the model is predictive of its effect in humans. The consistent finding of an aquaretic effect across different animal species provided a strong rationale for advancing this compound into clinical trials.
Design and Implementation of Randomized Controlled Clinical Trials
This compound has been the subject of extensive investigation in large-scale, randomized controlled clinical trials (RCTs), which represent the gold standard for evaluating the efficacy and safety of new therapeutic agents. The design of these trials was structured to rigorously assess the clinical benefits of this compound in specific patient populations, primarily those with cirrhosis and ascites.
A series of three major double-blind, placebo-controlled RCTs were conducted, enrolling a total of 1,200 patients. oup.comnih.gov The trials were designed to evaluate this compound in different subpopulations of patients with cirrhosis and ascites:
Study 1: Focused on patients with uncomplicated ascites (n=463). oup.comnih.gov
Study 2 & 3: Focused on patients with difficult-to-treat ascites, both with and without concomitant diuretic treatment (n=497 and n=240, respectively). oup.comnih.gov
The primary efficacy endpoints were carefully chosen to reflect clinically meaningful outcomes. For the study on uncomplicated ascites, the primary endpoint was the worsening of ascites. oup.comnih.gov For the studies on difficult-to-treat ascites, the primary endpoint was the cumulative number of large-volume paracenteses required over a 12-week period. oup.comnih.gov
Another important RCT was a multicenter, double-blind study involving 110 patients with cirrhosis, ascites, and hyponatremia (serum sodium ≤130 mmol/L). nih.gov This trial compared three different fixed doses of this compound against a placebo over a 14-day treatment period, with all patients also receiving spironolactone. nih.gov
The implementation of these trials required careful patient selection based on defined inclusion and exclusion criteria, randomization to either this compound or placebo groups, and rigorous follow-up to collect data on efficacy and safety. Despite some positive effects on secondary endpoints like improving serum sodium concentration in patients with hyponatremia, the primary endpoints related to the control of ascites were not met in the large-scale trials. oup.comnih.gov
Meta-Analytic Approaches for Systematic Evidence Synthesis
To synthesize the evidence from multiple clinical trials and provide a more robust estimate of a drug's effect, researchers often employ meta-analytic approaches. A meta-analysis is a statistical technique that combines the results of several independent studies to produce a single, more precise estimate of the treatment effect.
A notable example of this methodology applied to this compound is a meta-analysis that evaluated its efficacy in reducing the risk of new episodes of hepatic encephalopathy in patients with cirrhosis. nih.gov This analysis pooled the data from the three large randomized double-blind studies that included a total of 1,200 patients with cirrhosis and ascites. nih.gov
The design of this meta-analysis involved:
A clear objective: To assess the effect of this compound on the incidence of hepatic encephalopathy. nih.gov
Comprehensive data source: The pooled individual patient data from three large, well-conducted RCTs. nih.gov
Statistical analysis: The analysis was adjusted for potential confounding factors such as the presence of hyponatremia at the start of the study and a history of previous episodes of encephalopathy. nih.gov
Pharmacokinetic/Pharmacodynamic Modeling and Simulation
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in drug development to describe and predict the relationship between drug dosage, concentration in the body over time (pharmacokinetics), and the resulting therapeutic effect (pharmacodynamics). While specific, detailed PK/PD models for this compound are not extensively published, its pharmacokinetic properties have been characterized, which are essential inputs for any such model.
Pharmacokinetics of this compound:
Absorption and Half-life: In humans, this compound has a long half-life of 14-17 hours, with maximum plasma concentrations being reached approximately 3 hours after oral administration.
Steady State: With repeated dosing, the mean plasma concentration increases and stabilizes by day 5.
Protein Binding: this compound is highly bound to plasma proteins, with a binding percentage between 94.5% and 96%.
Excretion: The primary route of excretion for this compound in animal studies is via the feces.
A PK/PD model for this compound would aim to link these pharmacokinetic parameters to its pharmacodynamic effect, which is the aquaretic response (increased urine output and decreased urine osmolality). Such models can be used to simulate the effects of different dosing regimens and to identify patient-specific factors (covariates) that might influence the drug's efficacy.
For other vaptans, like Tolvaptan (B1682983), population PK models have been developed to describe its pharmacokinetics in specific patient populations, such as those with autosomal dominant polycystic kidney disease. nih.gov These models often take the form of a one-compartmental model with various absorption and elimination characteristics. nih.gov Similar modeling and simulation approaches would have been integral to the clinical development program of this compound to inform dose selection and to understand the variability in patient responses.
Current Perspectives and Future Directions in Satavaptan Research
Unexplored Therapeutic Applications and Emerging Research Areas
Beyond its initial focus on hyponatremia and ascites, animal studies have suggested promising effects for Satavaptan in a range of other conditions. These include polycystic kidney disease (PKD), renal cell carcinoma, glaucoma, diabetic nephropathy, and urinary tract infections. mims.commims.comebiohippo.com For instance, the potential role of vaptans, including this compound, in attenuating cyst development in polycystic kidney disease is an area of ongoing exploration. wikipedia.org In Autosomal Dominant Polycystic Kidney Disease (ADPKD), where vasopressin is believed to contribute to cyst growth, this compound has been investigated for its capacity to slow cyst progression by blocking vasopressin action on the kidneys. mims.com
Long-term Efficacy and Safety in Chronic Disease Management
Data on the long-term effects of oral vaptans in patients with chronic Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) are limited, with one study involving this compound for a duration of one year. wikidata.org In this context, this compound appeared to maintain its efficacy in SIADH patients over a 12-month period without evidence of tachyphylaxis, suggesting sustained therapeutic effect. nih.govharvard.edu
Optimization of Dosing Strategies and Patient Selection for Specific Indications
Research into this compound involved testing various dosing strategies to identify optimal therapeutic effects. Doses ranging from 5 mg to 50 mg per day were investigated in studies for hyponatremia and ascites. wikidata.orgnih.govfishersci.ca For instance, in patients with dilutional hyponatremia primarily secondary to congestive heart failure, this compound doses of 25 mg and 50 mg per day successfully corrected hyponatremia, demonstrating higher response rates compared to placebo. nih.gov
Patient selection was a critical aspect of these studies, with this compound being evaluated in patient populations presenting with hyponatremia (defined as serum sodium ≤ 130 mmol/L) and/or ascites due to cirrhosis or congestive heart failure. wikidata.orgnih.govfishersci.caguidetopharmacology.org Observations from studies indicated that discontinuation of this compound treatment could lead to the recurrence of hyponatremia in approximately 50% of patients, underscoring the potential need for long-term therapy in certain patient cohorts to maintain sodium levels. nih.gov
Addressing Unanswered Questions in Vasopressin Antagonist Research
Potential for Combination Therapies and Synergistic Effects
The exploration of combination therapies involving this compound has yielded mixed results. While some studies investigated this compound in combination with diuretics for ascites management, these trials did not demonstrate a clinical benefit in long-term management and, in one instance, showed a higher mortality rate, leading to the discontinuation of the drug's development for this indication. fishersci.caontosight.aiwikipedia.org
However, the broader concept of synergistic effects with vasopressin antagonists remains an active area of research. For example, patent literature suggests the potential for synergistic effects when combining vasopressin antagonists like this compound with other therapeutic agents, such as Hsp90 inhibitors, particularly in the context of polycystic kidney disease treatment. wikipedia.org The rationale for such combinations is to allow for lower dosages of individual agents and less frequent administration, thereby potentially reducing toxicity. wikipedia.org Furthermore, network analyses in hepatocellular carcinoma ascites research have identified interactions between the ADRB1-PIK3CG-AVPR2 signal axis, suggesting that AVPR2 antagonists like this compound could improve ascites control when combined with modulators of these pathways. wikipedia.orgguidetomalariapharmacology.org
Pursuit of Novel Mechanistic Insights and Signaling Pathway Research
Understanding the precise molecular mechanisms of this compound's action extends beyond its primary role as a V2 receptor antagonist. It is known to inhibit adenylyl cyclase-mediated accumulation of intracellular cyclic AMP and has the potential to recruit β-arrestin in kidney cell lines. wikipedia.orgfishersci.ca
However, research into specific V2 receptor mutations, such as R137L/C, which cause Nephrogenic Syndrome of Inappropriate Antidiuresis (NSIAD), has provided critical mechanistic insights. In these cases, this compound did not inhibit the constitutive increase of cAMP levels and, in fact, increased receptor maturation and cell surface targeting. This disqualifies it as a suitable treatment for patients with these specific mutations, highlighting the importance of detailed mechanistic understanding in personalized medicine approaches. nih.govuni.luwikidata.org
Role in Attenuating Polyuria in Nephrogenic Diabetes Insipidus
A potential therapeutic role for vaptans, including this compound, in attenuating polyuria associated with nephrogenic diabetes insipidus (NDI) has been explored. wikipedia.org NDI is characterized by the kidney's inability to concentrate urine, leading to a massive loss of water (polyuria) and subsequent dehydration, due to renal resistance to the action of antidiuretic hormone (ADH). easychem.orgcenmed.comwikipedia.org Unlike central diabetes insipidus, administration of vasopressin is ineffective in patients with NDI. easychem.org
Despite this general exploration, specific genetic causes of NDI and related conditions like NSIAD present complexities. For instance, in in vitro studies and clinical observations of patients with certain V2 receptor gain-of-function mutations (e.g., R137L/C) causing NSIAD, this compound was found to be ineffective and could even exacerbate the condition. This is because, as an inverse agonist, it could paradoxically increase receptor maturation and cell surface targeting, leading to further increases in basal cAMP production in these specific mutant receptors. nih.govuni.luwikidata.org This underscores that while vasopressin antagonists hold promise for managing polyuria, their application must be carefully considered based on the underlying etiology of the water balance disorder.
Conclusion of Research Landscape
Summary of Key Academic Findings and Contributions
Academic research has established Satavaptan as a selective, orally active antagonist of the vasopressin V2 receptor. guidetopharmacology.org Its primary mechanism of action involves blocking the V2 receptor in the principal cells of the renal collecting ducts. nih.gov This action inhibits the effects of arginine vasopressin (AVP), leading to a decrease in the expression of aquaporin-2 water channels on the cell surface. samsca.com The result is an increase in electrolyte-free water excretion, a process known as aquaresis, which raises serum sodium concentrations without significantly altering urinary sodium or potassium excretion. samsca.com
Clinical investigations have demonstrated this compound's efficacy in managing dilutional hyponatremia from various causes, including congestive heart failure (CHF), cirrhosis of the liver, and the syndrome of inappropriate antidiuretic hormone (SIADH). guidetopharmacology.orgnih.govmdpi.com Studies have shown that treatment with this compound leads to a statistically significant increase in serum sodium levels compared to placebo. nih.govnih.gov In patients with cirrhosis and hyponatremia, this compound not only improved serum sodium but also aided in the control of ascites, as evidenced by reductions in body weight and abdominal girth. nih.gov
Furthermore, research has explored its utility in managing recurrent ascites in cirrhotic patients, even those without hyponatremia. nih.govresearcher.life These studies found that this compound has the potential to reduce the frequency of paracentesis, a procedure to remove excess abdominal fluid. nih.gov The aquaretic effect of this compound has been consistently noted in both animal and human studies, demonstrating a dose-dependent increase in urine flow and a decrease in urine osmolality. Long-term, open-label studies have also suggested that the efficacy of this compound in maintaining normal serum sodium levels is sustained over time. nih.gov
Key Clinical Trial Findings for this compound
| Study/Population | Key Finding | Reference |
|---|---|---|
| Cirrhosis with Hyponatremia and Ascites | Improved control of ascites and a significant increase in serum sodium levels compared to placebo. The mean change in serum sodium from baseline to day 5 was 4.5 mmol/L to 6.6 mmol/L across different doses, versus 1.3 mmol/L for placebo. | nih.gov |
| Dilutional Hyponatremia (primarily CHF patients) | Effectively increased serum sodium concentrations. The response rate (sodium ≥135 mmol/L or increase of ≥5 mmol/L) was significantly higher with 50 mg this compound (61.0%) versus placebo (26.8%). | nih.gov |
| Cirrhosis with Recurrent Ascites (without hyponatremia) | The frequency of required paracenteses was significantly decreased in all this compound groups compared to placebo over a 12-week period. | nih.gov |
| Cirrhosis with Ascites (without hyponatremia) | Associated with a significant reduction in ascites, measured by a decrease in body weight over a 14-day period, compared to placebo. | researcher.life |
Identified Gaps in Current Scholarly Knowledge
Despite promising findings on its efficacy in correcting hyponatremia, significant gaps remain in the scholarly understanding of this compound. A primary unanswered question is its effect on long-term clinical outcomes. Existing studies have focused on the surrogate endpoint of serum sodium correction, but its efficacy in improving long-term morbidity and mortality in conditions like heart failure and cirrhosis has not been established. nih.gov It remains unclear whether the correction of serum sodium with this compound provides a tangible symptomatic benefit to patients. samsca.com
Another significant gap relates to the safety profile, particularly the risk of overly rapid correction of serum sodium. mdpi.commedscape.com While recognized as a risk for the vaptan class, the specific incidence, predisposing factors, and optimal monitoring strategies to prevent this complication with this compound are not fully elucidated. Research is needed to define clear protocols for its use to mitigate the risk of osmotic demyelination. samsca.com
The reasons behind the withdrawal of the marketing authorization application for this compound from the European Medicines Agency in 2008 are not fully detailed in the available academic literature, representing a critical gap in understanding its developmental trajectory and potential limitations. guidetopharmacology.org Furthermore, the therapeutic potential of this compound in other conditions where vasopressin plays a pathophysiological role, such as autosomal dominant polycystic kidney disease (ADPKD), remains largely unexplored, unlike other vaptans like Tolvaptan (B1682983). nih.govdrugbank.com The long-term efficacy and safety in chronic management of conditions like SIADH also require more extensive investigation. researchgate.net
Recommendations for Future Academic Investigations and Research Priorities
Based on the identified knowledge gaps, future academic investigations into this compound should prioritize several key areas.
Long-Term Outcome Studies: There is a critical need for large-scale, long-term clinical trials focused on hard clinical endpoints rather than surrogate markers. Future studies should be designed to assess the impact of this compound on morbidity, mortality, hospitalization rates, and quality of life in patients with hyponatremia secondary to heart failure and cirrhosis.
Safety Optimization and Risk Mitigation: Further studies are required to establish clear guidelines for minimizing the risk of overly rapid sodium correction. This research should aim to identify patient-specific risk factors and develop evidence-based protocols for initiation, titration, and monitoring.
Exploration of New Therapeutic Areas: Given the mechanism of action, investigating the efficacy and safety of this compound in other conditions characterized by elevated arginine vasopressin levels or fluid retention is a logical next step. Preclinical and clinical studies could explore its potential utility in conditions such as polycystic kidney disease.
Comparative Effectiveness Research: Head-to-head trials comparing this compound with other available vaptans (e.g., Tolvaptan) and standard-of-care treatments for hyponatremia and ascites are needed. Such studies would help to delineate its relative efficacy, safety, and place in therapy.
Q & A
Basic Question: What are the primary pharmacological mechanisms of Satavaptan in managing ascites, and how do they inform experimental design for preclinical studies?
Answer: this compound is a selective vasopressin V2 receptor antagonist that reduces water reabsorption in renal collecting ducts, thereby increasing free water excretion. In preclinical studies, researchers should prioritize in vivo models of cirrhotic ascites (e.g., bile duct-ligated rats) to evaluate dose-dependent aquaresis and serum electrolyte balance. Key parameters include urine osmolality, sodium/potassium levels, and plasma vasopressin concentrations . Experimental designs must control for confounding variables like hepatic function and baseline hydration status, as outlined in pharmacological reproducibility guidelines .
Advanced Question: How can researchers reconcile contradictory efficacy data from this compound trials in patients with refractory vs. mild ascites?
Answer: Contradictions in efficacy data (e.g., Wong et al. vs. Akiyama et al.) often stem from differences in patient stratification and ascites severity. To address this:
- Conduct subgroup meta-analyses using covariates such as MELD scores, serum creatinine, and albumin levels.
- Apply mixed-effects regression models to account for inter-study heterogeneity.
- Validate findings via post hoc sensitivity analyses, as recommended in qualitative contradiction frameworks .
This approach ensures methodological rigor while contextualizing results within broader clinical pathophysiology.
Basic Question: What standardized pharmacokinetic (PK) parameters should be measured in this compound trials involving cirrhotic patients?
Answer: Essential PK metrics include:
| Parameter | Rationale | Methodological Source |
|---|---|---|
| Cmax | Peak plasma concentration | LC-MS/MS quantification |
| T½ | Half-life in hepatic impairment | Non-compartmental analysis |
| AUC0-24 | Total drug exposure | Population PK modeling |
| These parameters must be adjusted for hepatic blood flow and protein-binding variations, as cirrhotic patients exhibit altered drug metabolism . |
Advanced Question: What methodological strategies mitigate bias in this compound trials with open-label designs?
Answer: Open-label trials risk performance and detection bias. To mitigate:
- Blinded endpoint adjudication : Use independent committees to assess ascites severity (e.g., paracentesis frequency).
- Objective biomarkers : Quantify urinary aquaporin-2 excretion as a surrogate for V2 receptor activity .
- Propensity score matching : Balance baseline characteristics between intervention and control groups.
These steps align with ethical guidelines for human subject research and enhance result credibility.
Basic Question: How should researchers design dose-escalation studies for this compound to balance efficacy and hyponatremia risk?
Answer: Phase I/II trials should adopt adaptive Bayesian designs to dynamically adjust doses based on safety/efficacy endpoints. Key steps:
Starting dose : 5 mg/day, derived from healthy volunteer PK studies.
Toxicity monitoring : Serum sodium thresholds (<130 mmol/L trigger dose reduction).
Efficacy endpoints : ≥50% reduction in ascites volume (CT/MRI quantification).
This framework minimizes hyponatremia risks while optimizing therapeutic windows .
Advanced Question: What analytical frameworks are recommended for integrating this compound’s molecular data with clinical outcomes in multi-omics studies?
Answer: Multi-omics integration requires:
- Network pharmacology : Map this compound’s V2 receptor antagonism to downstream pathways (e.g., cAMP/PKA) using tools like STRING or KEGG.
- Machine learning : Apply LASSO regression to identify proteomic/metabolomic biomarkers predictive of diuretic response.
- Pathway enrichment analysis : Use DAVID or GSEA to link transcriptomic changes to ascites resolution.
These methods resolve mechanistic heterogeneity and prioritize translational targets .
Basic Question: What ethical considerations are critical when enrolling cirrhotic patients in this compound trials?
Answer: Ethical protocols must include:
- Informed consent : Disclose risks of rapid sodium fluctuations and hepatic encephalopathy.
- Data safety monitoring boards (DSMBs) : Review interim data for unexpected adverse events.
- Equitable recruitment : Avoid excluding patients with comorbidities (e.g., renal impairment) unless contraindicated.
These align with ICMJE and PAHS guidelines for clinical research .
Advanced Question: How can researchers leverage systematic reviews to identify gaps in this compound’s long-term safety profile?
Answer: Follow PRISMA guidelines to:
Search strategy : Query PubMed, EMBASE, and Cochrane using terms like “this compound AND (adverse events OR hepatorenal syndrome)”.
Risk of bias assessment : Apply ROBINS-I tool to non-randomized studies.
Evidence grading : Use GRADE to prioritize understudied areas (e.g., drug interactions with NSAIDs).
This methodology highlights research gaps, such as cardiovascular outcomes post-treatment .
Basic Question: What statistical models are optimal for analyzing time-to-event data in this compound survival studies?
Answer: Use Cox proportional hazards models with stratification by Child-Pugh class. Key covariates:
- Time-dependent variables : Serum sodium levels, diuretic dose adjustments.
- Competing risks : Account for liver transplantation or mortality via Fine-Gray subdistribution hazards.
Validate assumptions with Schoenfeld residuals and Kaplan-Meier curves .
Advanced Question: How can in vitro models of this compound’s hepatotoxicity be validated against clinical observations?
Answer: Combine:
- 3D hepatocyte spheroids : Expose to this compound metabolites (e.g., M1 glucuronide) and measure ATP depletion.
- Transcriptomic profiling : Compare in vitro CYP3A4 induction patterns to liver biopsy data from trial participants.
- Benchmarking : Use known hepatotoxins (e.g., acetaminophen) as positive controls.
This multi-modal validation reduces translational disconnect .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
